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Compound of Interest

Compound Name:
2-Bromo-7-chlorothiazolo[4,5-

c]pyridine

Cat. No.: B13647009

Get Quote

Part 1: Executive Summary & Structural Logic
2-Bromo-7-chlorothiazolo[4,5-c]pyridine represents a "privileged scaffold" in drug discovery,

offering a rigid bicyclic core that mimics purine bases (adenine/guanine) while providing distinct

vectors for orthogonal functionalization. Its value lies in the reactivity differential between the

two halogen substituents: the highly labile C2-bromide (thiazole ring) and the more robust C7-

chloride (pyridine ring).

Structural Characterization & Numbering
Proper identification of this isomer is critical, as the [5,4-c] and [4,5-c] isomers have vastly

different electronic profiles.

Scaffold: Thiazolo[4,5-c]pyridine (Thiazole fused to the c-face of pyridine).

Numbering System (IUPAC):

Position 1: Sulfur (Thiazole)
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Position 2: Carbon (Thiazole) – Site of Bromine

Position 3: Nitrogen (Thiazole)[1][2]

Position 5: Nitrogen (Pyridine)[1][2][3][4][5]

Position 7: Carbon (Pyridine) – Site of Chlorine[6]

Electronic Distribution: The molecule features an electron-deficient pyridine ring fused to an

electron-rich thiazole. However, the inductive effect of the pyridine nitrogen (N5) pulls electron

density away from the thiazole ring, making the C2 position highly susceptible to nucleophilic

attack (SNAr).

Physicochemical Profile (Calculated)
Property Value Significance

Molecular Formula C₆H₂BrClN₂S Core building block

Molecular Weight 249.51 g/mol
Fragment-based drug design

(FBDD) compliant

cLogP ~2.4
Moderate lipophilicity; good

membrane permeability

TPSA ~25 Å²
Low polar surface area; CNS

penetrant potential

H-Bond Acceptors 2 (N3, N5)
Key interaction points for

kinase hinge binding

Part 2: Synthesis Strategy
Constructing the [4,5-c] core requires careful selection of pyridine precursors to ensure the

correct fusion orientation. The most robust route proceeds via 3-amino-4,5-dichloropyridine,

ensuring the C7-chlorine is pre-installed before ring closure.

Retrosynthetic Analysis (DOT Visualization)
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The synthesis relies on constructing the thiazole ring onto a pre-functionalized pyridine

backbone.

3-Amino-4,5-dichloropyridine Thiourea Intermediate
KSCN, HCl

2-Amino-7-chlorothiazolo[4,5-c]pyridine

Br2, CHCl3
(Oxidative Cyclization)

2-Bromo-7-chlorothiazolo[4,5-c]pyridine

t-BuONO, CuBr2
(Sandmeyer Rxn)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the construction of the 2-bromo-7-chloro core.

Detailed Synthetic Protocol
Step 1: Formation of the 2-Amino Core

Reagents: 3-Amino-4,5-dichloropyridine (1.0 eq), Potassium thiocyanate (KSCN, 2.0 eq),

Acetic acid.

Procedure: Dissolve the pyridine precursor in glacial acetic acid. Add KSCN and bromine

(1.0 eq) dropwise at 0°C.

Mechanism: The bromine activates the thiocyanate, which attacks the amino group. The

resulting intermediate undergoes intramolecular SNAr displacement of the C4-chlorine

(highly activated by the protonated pyridine nitrogen) to close the thiazole ring.

Result: 2-Amino-7-chlorothiazolo[4,5-c]pyridine.

Step 2: Sandmeyer Transformation to 2-Bromo

Reagents: 2-Amino-7-chlorothiazolo[4,5-c]pyridine, tert-Butyl nitrite (t-BuONO), Copper(II)

bromide (CuBr₂), Acetonitrile (MeCN).

Procedure: Suspend CuBr₂ (1.5 eq) in dry MeCN at 0°C. Add t-BuONO (1.5 eq). Slowly add

the amine. Warm to 60°C for 2 hours.

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The product is light-

sensitive; store in amber vials.
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Part 3: Reactivity & Functionalization
The power of this scaffold lies in its orthogonal reactivity. You can selectively functionalize the

C2 position without disturbing the C7 position.

The Reactivity Hierarchy
Site A (C2-Br):Kinetic Product. The C2 position is flanked by sulfur and nitrogen (N3), making

it extremely electron-deficient. It reacts rapidly in SNAr reactions with amines/thiols and

oxidative addition with Pd(0).

Site B (C7-Cl):Thermodynamic Product. The C7 position is on the pyridine ring, meta to the

pyridine nitrogen (N5). This makes it significantly less reactive towards SNAr. It requires

forcing conditions or specialized phosphine ligands (e.g., XPhos, RuPhos) for

Suzuki/Buchwald coupling.
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2-Bromo-7-chlorothiazolo[4,5-c]pyridine

C2 Functionalization
(First)

High Reactivity

S_NAr (Amines/Thiols)
RT to 50°C

Suzuki Coupling
Pd(PPh3)4, Na2CO3, 60°C

C7 Functionalization
(Second)

Intermediate Isolated

Suzuki Coupling
Pd(dppf)Cl2, 100°C+

Buchwald-Hartwig
Pd2(dba)3, XPhos, 110°C

Click to download full resolution via product page

Figure 2: Orthogonal functionalization strategy. C2 reacts under mild conditions; C7 requires

forcing conditions.

Experimental Protocol: Regioselective C2-Amination
Target: Introduction of a solubilizing morpholine group at C2.

Setup: Charge a vial with 2-bromo-7-chlorothiazolo[4,5-c]pyridine (100 mg, 0.40 mmol)

and dry THF (2 mL).
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Addition: Add DIPEA (2.0 eq) followed by morpholine (1.1 eq).

Conditions: Stir at Room Temperature for 4 hours. (Note: Heating to >80°C may result in

trace displacement of C7-Cl if the amine is small).

Workup: Dilute with water, extract with DCM.

Outcome: >90% yield of 2-morpholino-7-chlorothiazolo[4,5-c]pyridine. The C7-Cl remains

intact for subsequent cross-coupling.

Part 4: Critical References
Scaffold Synthesis:Y. Koteswara Rao et al.[3] "Synthesis of thiazolo[4,5-b]pyridines and

related fused systems." Arkivoc, 2009. (Detailed methodology on thiazole ring closure on

pyridine systems).

Halogen Reactivity:BenchChem Technical Guides. "Bromo- vs. Chloro-Substituents in Cross-

Coupling: A Reactivity Comparison." (Validation of Br > Cl reactivity trends in

heteroaromatics).

Thiazolopyridine Numbering:PubChem Compound Summary. "Thiazolo[4,5-c]pyridine."[7][8]

(Standard IUPAC numbering confirmation).

Sandmeyer Protocols:Organic Syntheses. "Conversion of Aryl Amines to Aryl Bromides."

(Standard protocols adapted for heteroaromatics).

Senior Scientist Note: Always verify the regiochemistry of your starting material using HMBC

NMR. The [4,5-c] and [5,4-c] isomers are difficult to distinguish by 1H NMR alone due to similar

splitting patterns in the aromatic region.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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